molecular formula C17H14N2O2 B5436053 6-(2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

6-(2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B5436053
M. Wt: 278.30 g/mol
InChI Key: JNKRMPKXOHSFMW-UHFFFAOYSA-N
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Description

Compounds like “6-(2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements .


Synthesis Analysis

The synthesis of similar compounds often involves methods such as condensation, nucleophilic substitution, and Friedel-Crafts acylation reactions.


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be studied using various techniques. For example, the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, 6-(2-Furyl)-2-hydroxynicotinonitrile has a molecular formula of C10H6N2O2 and a molecular weight of 186.167 Da .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some furyl compounds have shown antifungal activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, N-Methyl-[6-(2-furyl)pyrid-3-yl]methylamine is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on similar compounds could involve exploring their potential applications in various fields of research and industry .

Properties

IUPAC Name

6-(furan-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-10-12(17-7-4-8-21-17)9-15-14(16)11-18-19(15)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKRMPKXOHSFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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